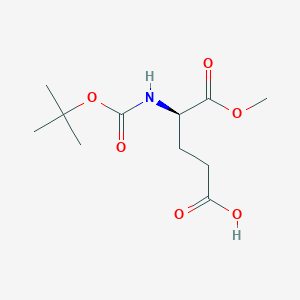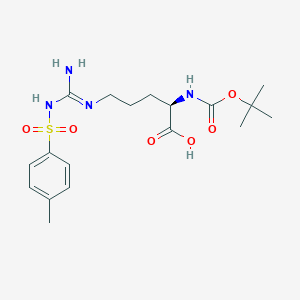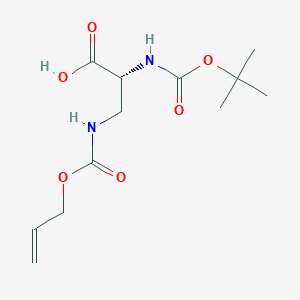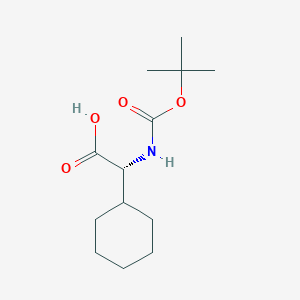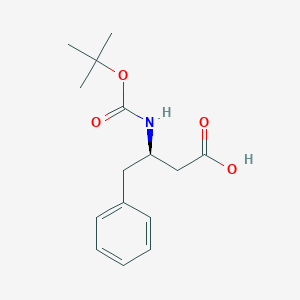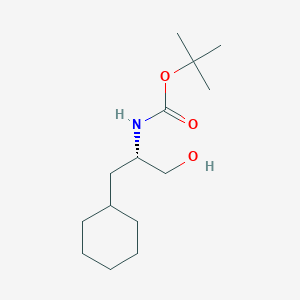
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol
Übersicht
Beschreibung
“(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The Boc group can be introduced to an amine under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A very simple method and green protocol is reported for a catalyst and solvent-free BOC protection of amines .
Molecular Structure Analysis
The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .
Chemical Reactions Analysis
The Boc group can be cleaved under mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection .
Wissenschaftliche Forschungsanwendungen
Chiral Ligand Synthesis
- Chiral [Bis(olefin)amine]rhodium(I) Complexes : This study discusses the synthesis of various chiral bis(olefin)amines using reactions involving amino acids like phenylalanine and primary amines. These compounds are used in the synthesis of chiral rhodium complexes, which are significant in transfer hydrogenations (Zweifel et al., 2009).
Peptide Research
- Synthesis and Modeling of β-Oligopeptides : This paper reports on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, detailing the structural differences compared to cyclohexane derivatives. Such research is crucial in understanding peptide structures and functions (Abele et al., 1999).
Catalysis
- Enantioselective Addition of Diethylzinc to Aldehydes : This study uses amino alcohols derived from (R)-1-phenylethylamine, exploring their use as chiral ligands in catalyzing the enantioselective addition of diethylzinc to benzaldehyde, a significant reaction in organic synthesis (Asami et al., 2015).
Hydrogen Bonding Studies
- Hydrogen Bonding and Polymorphism of Amino Alcohol Salts : This research focuses on the hydrogen bonding and polymorphism in salts formed from amino alcohols and quinaldinate, highlighting the diversity of hydrogen bonding and π∙∙∙π stacking interactions in these compounds (Podjed & Modec, 2022).
Solubility Studies
- Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid : Investigating the solubility of similar compounds in various solvents, this paper provides insights crucial for purification and formulation in pharmaceuticals (Zhu et al., 2019).
Asymmetric Synthesis and Reduction
Highly Enantioselective Ruthenium-Catalyzed Reduction of Ketones : Employing peptide ligands, this research explores ruthenium-catalyzed enantioselective reduction of ketones, a process important in synthesizing chiral molecules (Bøgevig et al., 2004).
Development of Modular Dipeptide-Analogue Ligands for Enantioselective Transfer Hydrogenation : This study presents the synthesis of novel dipeptide-analogue ligands for enantioselective reduction, underscoring the importance of ligand design in asymmetric catalysis (Pastor et al., 2003).
Synthesis of Non-Protein α-Amino Acids
Optically Pure Non-Protein α-Amino Acids Synthesis : This paper details the synthesis of optically pure non-protein α-amino acids from L-serine, demonstrating the versatility of amino acids in organic synthesis (Sasaki et al., 1987).
Synthesis and Antifungal Properties of Novel 2-Amino Quinolines : The synthesis of novel quinoline derivatives from amino cyclohexenones and their antifungal properties highlights the potential pharmaceutical applications of these compounds (Gholap et al., 2007).
Enantiomerically Pure β-Amino Acids : This research provides a convenient method to access both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides (Berkessel et al., 2002).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, “(S)-3-(Boc-amino)butyric acid”, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also suggests that the compound should be handled with appropriate personal protective equipment and that it should not be released into the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453124 | |
| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103322-56-1 | |
| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



